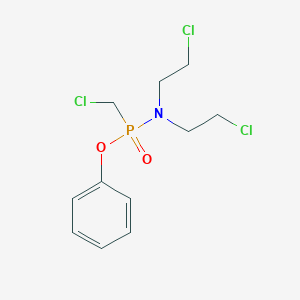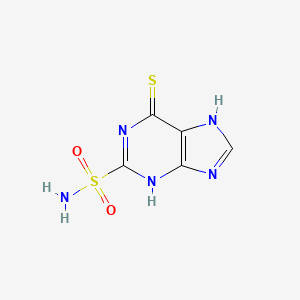
6-Mercaptopurine sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Mercaptopurine sulfonamide is a derivative of 6-mercaptopurine, a well-known antineoplastic and immunosuppressive agent. This compound is of significant interest due to its potential applications in cancer treatment and its unique chemical properties. It is characterized by the presence of a sulfonamide group attached to the 6-mercaptopurine structure, which may enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine sulfonamide typically involves the introduction of a sulfonamide group to the 6-mercaptopurine molecule. One common method is the reaction of 6-mercaptopurine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets pharmaceutical-grade standards. Techniques such as recrystallization, chromatography, and solvent extraction are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions: 6-Mercaptopurine sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the mercaptopurine moiety can be oxidized to form disulfides.
Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Mercaptopurine sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interfere with nucleic acid synthesis.
Mecanismo De Acción
The mechanism of action of 6-mercaptopurine sulfonamide involves its incorporation into cellular nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cell division and proliferation, particularly in rapidly dividing cells such as cancer cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid, which inhibits further nucleotide synthesis.
Comparación Con Compuestos Similares
6-Mercaptopurine: The parent compound, widely used in cancer treatment.
6-Thioguanine: Another purine analog with similar antineoplastic properties.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
Uniqueness: 6-Mercaptopurine sulfonamide is unique due to the presence of the sulfonamide group, which may enhance its pharmacokinetic properties and potentially reduce toxicity compared to its parent compound. This modification can lead to improved therapeutic outcomes and broaden its application in various medical and industrial fields.
Propiedades
Número CAS |
88511-80-2 |
|---|---|
Fórmula molecular |
C5H5N5O2S2 |
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
6-sulfanylidene-3,7-dihydropurine-2-sulfonamide |
InChI |
InChI=1S/C5H5N5O2S2/c6-14(11,12)5-9-3-2(4(13)10-5)7-1-8-3/h1H,(H2,6,11,12)(H2,7,8,9,10,13) |
Clave InChI |
BIYHIPNRJXYTJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=S)N=C(N2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


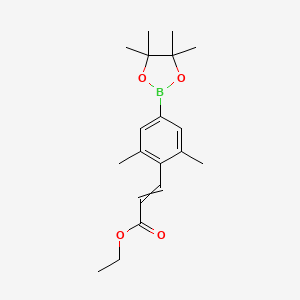
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)

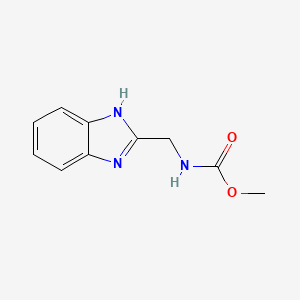
![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
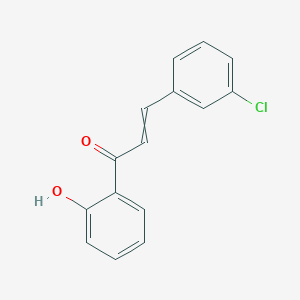

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
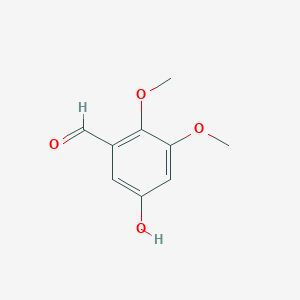
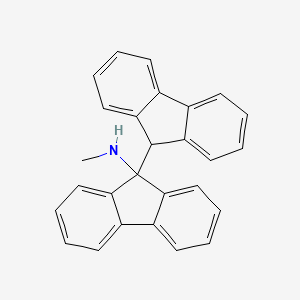
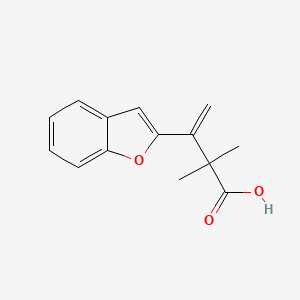

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
